Ethyl 3-[butyl(methyl)amino]propanoate
Overview
Description
Ethyl 3-[butyl(methyl)amino]propanoate is an organic compound with the molecular formula C10H21NO2. It is a relatively obscure compound, but its structure suggests potential applications in medicinal chemistry and materials science. The compound features an ester group and an amine group, which are functional groups commonly found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[butyl(methyl)amino]propanoate typically involves the esterification of 3-[butyl(methyl)amino]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[butyl(methyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: May be explored for its pharmacological properties, particularly in drug development.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[butyl(methyl)amino]propanoate is not well-documented. the presence of the amine and ester groups suggests that it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[butylamino]propanoate: Similar structure but lacks the methyl group on the amine.
Ethyl 3-[methylamino]propanoate: Similar structure but lacks the butyl group on the amine.
Ethyl propanoate: Lacks the amine group entirely.
Uniqueness
Ethyl 3-[butyl(methyl)amino]propanoate is unique due to the presence of both a butyl and a methyl group on the amine, which may confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Biological Activity
Ethyl 3-[butyl(methyl)amino]propanoate is an organic compound with potential biological activities that warrant detailed exploration. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound has a molecular formula of C11H21NO3. It belongs to the class of esters and amines, which are known for their diverse applications in medicinal chemistry and organic synthesis. The compound's structure features an ethyl ester group and a butyl(methyl)amino group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions may influence:
- Enzyme Activity : The compound can modulate the activity of enzymes, potentially acting as an inhibitor or activator.
- Receptor Binding : Its structure allows it to bind to specific receptors, which can initiate cellular responses.
Proposed Mechanisms
- Hydrogen Bonding : The presence of the amine group facilitates hydrogen bonding with biomolecules.
- Hydrophobic Interactions : The butyl group enhances hydrophobic interactions, aiding in the compound's binding affinity to lipid membranes or hydrophobic pockets of proteins.
Biological Activities
Research indicates that this compound may have several biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anti-cancer effects, particularly in inhibiting cell proliferation in cancer cell lines.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, possibly through modulation of neurotransmitter systems.
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a potential IC50 value that warrants further investigation.
Neuroprotective Effects
In another study focusing on neuroprotection, this compound demonstrated a protective effect against oxidative stress-induced neuronal cell death. The compound reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.
The compound's biochemical properties are crucial for understanding its biological activity:
- Solubility : this compound is soluble in organic solvents but has limited solubility in water, impacting its bioavailability.
- Stability : It is recommended to store the compound under inert conditions at low temperatures (-20°C) to maintain stability.
Properties
IUPAC Name |
ethyl 3-[butyl(methyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-6-8-11(3)9-7-10(12)13-5-2/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCZHRLUZOJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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